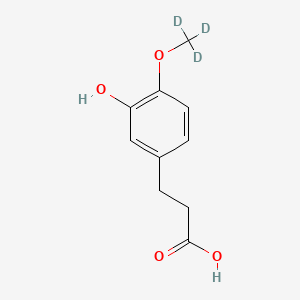
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid, also known as Dihydroisoferulic Acid, is a phenolic compound that can be found naturally in various fermented foods. It is a derivative of hydroxycinnamic acid and is known for its high antioxidant activity. This compound is often used as a biomarker for the consumption of certain foods and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid can be synthesized through the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction typically involves hydrogenation under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid often involves microbial transformation of dietary polyphenols. This method leverages the natural metabolic processes of certain bacteria to convert precursor compounds into the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques, typically with catalysts like palladium on charcoal.
Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on charcoal.
Solvents: Dimethyl sulfoxide, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the fully saturated hydroxycinnamic acid derivatives.
Applications De Recherche Scientifique
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of certain foods and is used in studies related to dietary intake and metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Industry: Utilized in the production of natural antioxidants for food preservation and cosmetic formulations
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory mediators like prostaglandin E2 by interfering with the cyclooxygenase pathway.
Metabolic Pathways: Involved in the metabolism of dietary polyphenols, contributing to their health benefits.
Comparaison Avec Des Composés Similaires
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
4-Hydroxy-3-methoxycinnamic Acid (Ferulic Acid): Known for its antioxidant properties but differs in its unsaturated side chain.
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid: Another phenolic acid with similar antioxidant activities but different metabolic pathways
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3 |
Clé InChI |
ZVIJTQFTLXXGJA-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)


![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
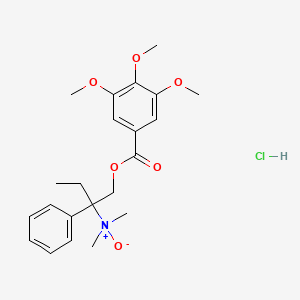
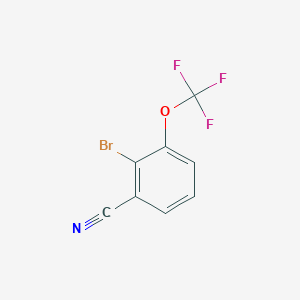
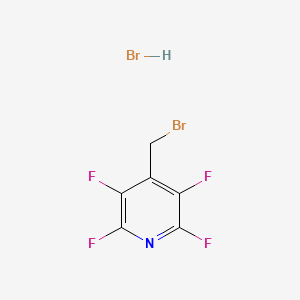
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)


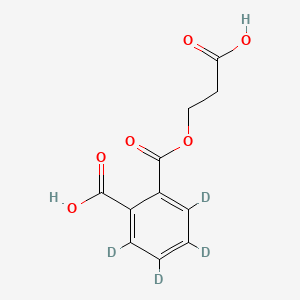
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
